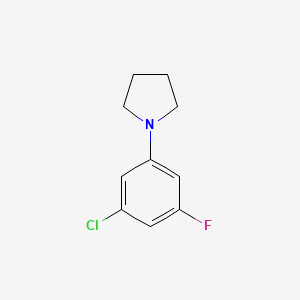
1-(3-Chloro-5-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-fluorophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-fluoroaniline with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro and fluoro substituents to other functional groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Derivatives with modified substituents.
Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
1-(3-Chloro-5-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)pyrrolidine: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
1-(3-Fluorophenyl)pyrrolidine: Lacks the chloro substituent, leading to differences in its chemical and biological properties.
1-(3-Bromophenyl)pyrrolidine: Contains a bromo group instead of chloro and fluoro, resulting in distinct reactivity patterns.
Uniqueness: 1-(3-Chloro-5-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds with only one substituent.
Propriétés
Formule moléculaire |
C10H11ClFN |
|---|---|
Poids moléculaire |
199.65 g/mol |
Nom IUPAC |
1-(3-chloro-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
Clé InChI |
KIJCCRQVBYFCSP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


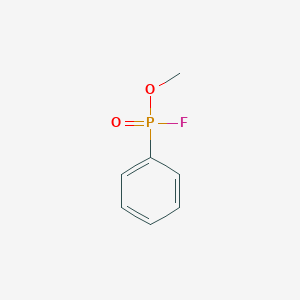

![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
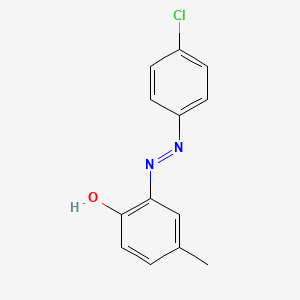
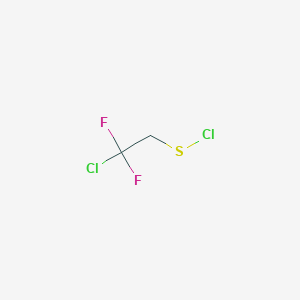
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

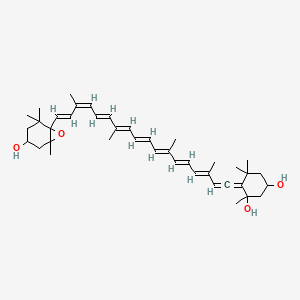
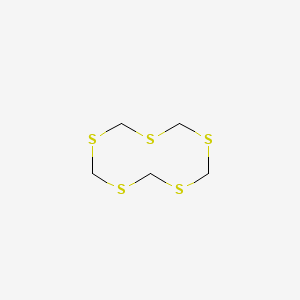
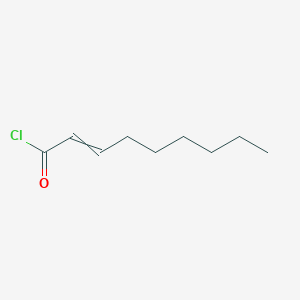
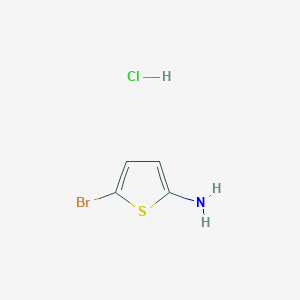
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
